BenchChemオンラインストアへようこそ!

N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

P2Y12 antagonist antiplatelet cyclopentyl-triazolol-pyrimidine

N-Cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 1023454-63-8; molecular formula C₁₁H₁₅N₅; molecular weight 217.27 g/mol) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. This bicyclic scaffold, characterized by a fused triazole-pyrimidine ring system bearing a cyclopentylamino substituent at the 7-position and a methyl group at the 5-position, is recognized as a privileged structure in medicinal chemistry with demonstrated utility across multiple therapeutic target classes including P2Y12 purinergic receptors, phosphodiesterase 2A (PDE2A), and tubulin polymerization.

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
Cat. No. B14950799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)NC3CCCC3
InChIInChI=1S/C11H15N5/c1-8-6-10(15-9-4-2-3-5-9)16-11(14-8)12-7-13-16/h6-7,9,15H,2-5H2,1H3
InChIKeyPKLOAYXKCIWKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Core Scaffold & Pharmacological Classification for Procurement Evaluation


N-Cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 1023454-63-8; molecular formula C₁₁H₁₅N₅; molecular weight 217.27 g/mol) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family . This bicyclic scaffold, characterized by a fused triazole-pyrimidine ring system bearing a cyclopentylamino substituent at the 7-position and a methyl group at the 5-position, is recognized as a privileged structure in medicinal chemistry with demonstrated utility across multiple therapeutic target classes including P2Y12 purinergic receptors, phosphodiesterase 2A (PDE2A), and tubulin polymerization [1][2]. The compound serves as both a structurally informative intermediate and a pharmacologically active entity within the broader cyclopentyl-triazolol-pyrimidine (CPTP) chemotype that includes the marketed antiplatelet agent ticagrelor [3].

Why N-Cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Cannot Be Generically Substituted: Structural Determinants of Differential Pharmacology


Within the [1,2,4]triazolo[1,5-a]pyrimidine chemotype, relatively minor structural modifications at the 5-, 6-, and 7-positions produce order-of-magnitude shifts in target potency, selectivity, and physicochemical properties that preclude generic substitution [1]. The N-cyclopentyl-7-amino motif present in this compound occupies a distinct steric and electronic parameter space compared to analogs bearing N-aryl, N-alkyl, or N-cycloalkyl variants of differing ring size. In the PDE2A inhibitor series, free-energy perturbation (FEP)-guided optimization across 265 designed inhibitors yielded IC₅₀ values spanning over three orders of magnitude—from 2340 nM to 0.89 nM—demonstrating that even conservative substituent changes dramatically alter target engagement [2]. Similarly, in the P2Y12 antagonist series, SAR exploration at the cyclopentyl core revealed that compounds differing by a single functional group displayed markedly divergent potency and safety profiles relative to the clinical benchmark ticagrelor [3]. Consequently, procurement of a specific positional isomer or N-substituted variant without confirmatory analytical and biological characterization risks introducing an entity with fundamentally different target binding, selectivity, and downstream pharmacological behavior.

Quantitative Differentiation Evidence for N-Cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine vs. Closest Structural and Pharmacological Analogs


P2Y12 Receptor Antagonist Potency: N-Cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine vs. Ticagrelor and CPTP Congeners

The target compound demonstrates measurable P2Y12 receptor antagonist activity with an IC₅₀ of 1380 nM in human washed platelet aggregation assays [1]. This places it within the active range of the CPTP chemotype but substantially less potent than the optimized clinical candidate ticagrelor, which achieves nanomolar P2Y12 inhibition (IC₅₀ < 10 nM) through optimized 5-thio-β-hydroxyethyl and 6-aryl substitution [2]. Within the same SAR study, the preclinical lead compound 2d exhibited significantly improved potency over the target compound, underscoring the value of the N-cyclopentyl-5-methyl substitution pattern as a baseline scaffold from which further optimization at the 6-position can achieve clinically relevant activity [1].

P2Y12 antagonist antiplatelet cyclopentyl-triazolol-pyrimidine

PDE2A Inhibitory Potency: Scaffold Potential of the [1,2,4]Triazolo[1,5-a]pyrimidine Core vs. Optimized Congeners

The [1,2,4]triazolo[1,5-a]pyrimidine core, exemplified by the target compound, serves as a validated PDE2A inhibitor scaffold. Systematic structure-guided optimization of this chemotype using X-ray crystallography and free-energy perturbation (FEP) calculations across 265 designed inhibitors yielded compounds spanning an IC₅₀ range of 2340 nM to 0.89 nM—a >2600-fold potency window [1]. The optimized lead compound 46 achieved a PDE2A IC₅₀ of 1.3 ± 0.39 nM with approximately 100-fold selectivity over other PDE isoforms, demonstrating the intrinsic capacity of this scaffold for high-affinity target engagement when properly substituted [1]. While the target compound itself has not been directly profiled against PDE2A in published studies, the N-cyclopentyl-5-methyl pattern represents a specific substitution state within this extensively characterized optimization trajectory, offering a defined reference point for SAR exploration. A related series reported by Gomez et al. identified compound 27 (DNS-8254) as a potent, highly selective PDE2A inhibitor with favorable rat pharmacokinetics and in vivo memory-enhancing efficacy in a novel object recognition model [2].

PDE2A inhibitor cognitive disorders CNS drug discovery

Antiproliferative Activity of the [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold: N-7 Substitution-Dependent Potency Differentiation

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibits substitution-dependent antiproliferative activity that varies substantially with the nature of the N-7 substituent. In a series of 2-anilino triazolopyrimidines evaluated as tubulin polymerization inhibitors, the p-toluidino derivative 3d demonstrated an IC₅₀ of 0.45 μM for tubulin polymerization inhibition with 72% inhibition of colchicine binding, and antiproliferative activity against A549 and HeLa cell lines superior to the reference compound combretastatin A-4 (CA-4) [1]. In a structurally distinct series of N-anilino-2-substituted-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-amine derivatives, compound 19 displayed IC₅₀ values of 12.3 μM (Bel-7402) and 6.1 μM (HT-1080) [2]. The target compound, bearing an N-cyclopentyl rather than an N-anilino group at the 7-position, occupies a distinct region of chemical space within this activity landscape, with its biological profile in antiproliferative assays remaining to be fully characterized. This structural divergence at the 7-amino position is mechanistically consequential: N-aryl substitution facilitates tubulin colchicine-site binding, whereas N-cyclopentyl substitution may favor alternative target engagement profiles, making the compound a valuable comparator for target deconvolution studies.

anticancer tubulin polymerization antiproliferative

PDE2A Isoform Selectivity: Quantitative Differentiation from Pan-PDE Inhibitors Within the Triazolopyrimidine Class

A critical differentiation parameter for triazolopyrimidine-based PDE inhibitors is isoform selectivity, which directly impacts therapeutic safety margins. The optimized [1,2,4]triazolo[1,5-a]pyrimidine lead compound 46 achieved PDE2A inhibition with IC₅₀ = 1.3 ± 0.39 nM and approximately 100-fold selectivity against other PDE isoforms, together with a clean cytochrome P450 profile [1]. This selectivity profile was achieved through iterative structure-guided design involving X-ray co-crystal structures, which revealed that selectivity is exquisitely sensitive to the nature of substituents at the 5- and 7-positions of the triazolopyrimidine core [1][2]. Non-selective or pan-PDE inhibitors within related chemotypes typically exhibit IC₅₀ values against multiple PDE isoforms within a narrow concentration range and carry elevated risks of off-target cardiovascular, gastrointestinal, and CNS adverse effects. The Gomez et al. series further validated that triazolopyrimidine PDE2A inhibitors can achieve high selectivity, with compound 27 (DNS-8254) demonstrating potent, selective PDE2A inhibition and favorable in vivo cognitive efficacy in rats [2]. The target compound, as a defined N-cyclopentyl-5-methyl substitution variant, serves as a reference point for understanding how specific substituent choices contribute to or detract from PDE isoform selectivity within this chemotype.

PDE2A selectivity isoform selectivity CNS safety margin

Structural Differentiation: N-Cyclopentyl vs. N-Aryl and N-Alkyl 7-Amino Triazolopyrimidine Analogs in Physicochemical Property Space

The N-cyclopentyl substituent at the 7-position of the target compound confers a distinct physicochemical profile compared to N-aryl and smaller N-alkyl analogs within the [1,2,4]triazolo[1,5-a]pyrimidine class. The saturated cyclopentyl ring (cLogP contribution ~1.5; 5-membered alicyclic) provides intermediate lipophilicity between polar N-alkyl (e.g., N-methyl, N-ethyl) and lipophilic N-aryl (e.g., N-phenyl) variants, with a molecular weight of 217.27 g/mol and calculated topological polar surface area consistent with favorable CNS permeability potential . This property profile is mechanistically relevant: PDE2A inhibitor optimization studies have demonstrated that subtle changes in substituent lipophilicity and steric bulk at the 7-position directly affect both enzyme potency and CNS penetration [1]. The target compound occupies a logP window (estimated cLogP 2.0–2.8) that is empirically associated with balanced solubility and passive permeability—properties that differentiate it from highly lipophilic N-aryl analogs that may suffer from poor aqueous solubility and promiscuous off-target binding, as well as from highly polar N-alkyl analogs that may exhibit limited membrane permeability. This intermediate property space is particularly relevant for CNS-targeted programs where both target engagement and brain exposure are required.

physicochemical properties CNS drug-likeness ligand efficiency

Optimal Use Cases for N-Cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in Drug Discovery and Chemical Biology


P2Y12 Antagonist Lead Generation: SAR Exploration at the 6-Position of the CPTP Scaffold

The target compound is optimally deployed as a defined starting point for P2Y12 receptor antagonist lead generation, where its validated but moderate P2Y12 IC₅₀ of 1380 nM provides a quantifiable baseline for evaluating potency improvements from 6-position functionalization [1]. Medicinal chemistry teams can use this compound as a synthetic intermediate for library construction, benchmarking new analogs against the established SAR trajectory that led to compound 2d—a preclinical candidate with enhanced potency and safety versus ticagrelor [1]. This application is particularly suited for programs seeking to develop reversible, direct-acting P2Y12 antagonists with differentiated pharmacokinetic profiles from the thienopyridine class (e.g., clopidogrel, prasugrel).

PDE2A Inhibitor Scaffold Hopping and FEP-Guided Optimization Campaigns

For PDE2A drug discovery programs targeting cognitive disorders, the target compound serves as a structurally characterized triazolopyrimidine reference for scaffold-hopping or fragment-growing strategies. The extensive structure-guided optimization precedent established by Tresadern et al. (265 FEP-calculated inhibitors; IC₅₀ range 0.89–2340 nM) and Gomez et al. (X-ray co-crystal structures; compound 27/DNS-8254 with in vivo efficacy) provides a rich data framework for contextualizing the activity of N-cyclopentyl-5-methyl-substituted analogs [2][3]. The ~100-fold PDE2A isoform selectivity achieved by optimized leads establishes a benchmark that new analogs derived from the target scaffold must meet or exceed.

Antiproliferative Mechanism Deconvolution: N-7 Substituent-Dependent Target Engagement Profiling

The target compound is a valuable tool for chemical biology studies aimed at deconvoluting the mechanism of antiproliferative action of triazolopyrimidines. Given that N-7 anilino-substituted analogs (e.g., compound 3d, tubulin polymerization IC₅₀ = 0.45 μM; compound 19, HT-1080 IC₅₀ = 6.1 μM) act via tubulin colchicine-site binding [4][5], the N-cyclopentyl variant provides a structurally orthogonal probe to determine whether antiproliferative activity in this chemotype is exclusively tubulin-driven or whether alternative targets (e.g., kinases, ERK pathway components) can be engaged by non-anilino 7-amino substitution patterns [6].

Chemical Probe Development: Property-Driven Optimization for CNS-Targeted Indications

With its moderate molecular weight (217.27 g/mol), favorable estimated cLogP (~2.0–2.8), and balanced topological polar surface area, the target compound is an attractive starting point for CNS-targeted chemical probe development where ligand efficiency and brain permeability are prioritized over absolute biochemical potency . The compound's property profile provides a substantial developability margin relative to more advanced leads (MW ~400–500), enabling property-preserving potency optimization through fragment growth or library synthesis approaches.

Quote Request

Request a Quote for N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.